2-Nitro-4-[(trifluoromethyl)thio]phenol
Overview
Description
2-Nitro-4-[(trifluoromethyl)thio]phenol is a chemical compound with the molecular formula C7H4F3NO3S and a molecular weight of 239.17 g/mol . It is also known by its IUPAC name, 2-nitro-4-[(trifluoromethyl)sulfanyl]phenol . This compound is characterized by the presence of a nitro group (-NO2), a trifluoromethylthio group (-SCF3), and a phenolic hydroxyl group (-OH) attached to a benzene ring .
Mechanism of Action
Biochemical Pathways
It is known that the compound is a major product of the solution phase photodecomposition of fluorodifen . .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . The impact of these properties on the bioavailability of the compound is yet to be determined.
Result of Action
It is known that the compound has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester
Preparation Methods
The synthesis of 2-Nitro-4-[(trifluoromethyl)thio]phenol typically involves the nitration of 4-[(trifluoromethyl)thio]phenol. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents
Chemical Reactions Analysis
2-Nitro-4-[(trifluoromethyl)thio]phenol undergoes various chemical reactions, including:
Scientific Research Applications
2-Nitro-4-[(trifluoromethyl)thio]phenol has several applications in scientific research:
Comparison with Similar Compounds
2-Nitro-4-[(trifluoromethyl)thio]phenol can be compared with similar compounds such as:
2-Nitro-4-(trifluoromethyl)phenol: This compound lacks the thio group but has similar nitro and trifluoromethyl groups.
4-Nitrothiophenol: This compound has a nitro group and a thiophenol group but lacks the trifluoromethyl group.
2-Nitro-4-(trifluoromethyl)phenol: This compound is similar but does not contain the thio group.
The uniqueness of this compound lies in the combination of the nitro, trifluoromethylthio, and phenolic hydroxyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-nitro-4-(trifluoromethylsulfanyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3S/c8-7(9,10)15-4-1-2-6(12)5(3-4)11(13)14/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMKRMHMFZTWBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801279072 | |
Record name | 2-Nitro-4-[(trifluoromethyl)thio]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801279072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933673-33-7 | |
Record name | 2-Nitro-4-[(trifluoromethyl)thio]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933673-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-4-[(trifluoromethyl)thio]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801279072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nitro-4-[(trifluoromethyl)thio]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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